molecular formula C22H21N3OS B2750021 1-(4-Methoxyphenyl)-3-[(1E)-[(4-methylphenyl)imino](phenyl)methyl]thiourea CAS No. 303024-53-5

1-(4-Methoxyphenyl)-3-[(1E)-[(4-methylphenyl)imino](phenyl)methyl]thiourea

Cat. No.: B2750021
CAS No.: 303024-53-5
M. Wt: 375.49
InChI Key: FYPUTZKSYZAYPL-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-[(1E)-[(4-methylphenyl)imino](phenyl)methyl]thiourea is a useful research compound. Its molecular formula is C22H21N3OS and its molecular weight is 375.49. The purity is usually 95%.
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Scientific Research Applications

The applications of 1-(4-Methoxyphenyl)-3-[(1E)-(4-methylphenyl)iminomethyl]thiourea span various fields of scientific research, excluding its drug use, dosage, and side effects. Here, we summarize the findings from different studies to provide a comprehensive understanding of its scientific applications.

Synthesis and Characterization

A significant portion of the research focuses on the synthesis, characterization, and potential applications of compounds related to 1-(4-Methoxyphenyl)-3-[(1E)-(4-methylphenyl)iminomethyl]thiourea. For example, the study of the synthesis, molecular docking, DNA binding, cytotoxicity, and Density Functional Theory (DFT) studies of a similar compound provides insights into its potential applications in molecular biology and medicinal chemistry (Mushtaque et al., 2016). This research highlights the compound's capability to bind with DNA and its cytotoxic nature against certain cell lines, suggesting its utility in the development of cancer therapies.

Material Science and Molecular Engineering

Another area of application is in material science and molecular engineering, where such compounds are utilized for their unique chemical properties. Research on the synthesis and rearrangements in the thiazoline imine series, including thioureas, discusses the chemical reactions and potential for creating novel materials with specific desired properties (K. M. Murav'eva et al., 1967).

Antimicrobial and Antiproliferative Activities

The antimicrobial and antiproliferative activities of compounds related to 1-(4-Methoxyphenyl)-3-[(1E)-(4-methylphenyl)iminomethyl]thiourea have been explored, indicating their potential in developing new antimicrobial agents and cancer treatments. For instance, the synthesis and spectral characterization of imino-4-methoxyphenol thiazole derived Schiff base ligands showed moderate activity against certain bacteria and fungi, suggesting their use in combating microbial infections (H. M. Vinusha et al., 2015).

Photophysical Studies

Photophysical studies of thiourea derivatives, including investigations into their photodecomposition and the potential for creating carbodiimides as photostable end products, highlight the importance of these compounds in the development of photosensitive materials and in photophysical research (Olajide E. Alawode et al., 2011).

Green Chemistry

The application of green chemistry principles in the synthesis of functionalized compounds through a three-component tandem reaction in ionic liquid media represents an environmentally friendly approach to chemical synthesis. This method emphasizes the importance of sustainable practices in the chemical industry (A. Shahvelayati et al., 2017).

Properties

IUPAC Name

(3Z)-1-(4-methoxyphenyl)-3-[(4-methylanilino)-phenylmethylidene]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3OS/c1-16-8-10-18(11-9-16)23-21(17-6-4-3-5-7-17)25-22(27)24-19-12-14-20(26-2)15-13-19/h3-15H,1-2H3,(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPUTZKSYZAYPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=NC(=S)NC2=CC=C(C=C2)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C(=N\C(=S)NC2=CC=C(C=C2)OC)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.